An In-Depth Technical Guide to 3-Amino-2-chloro-4-methylpyridine: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to 3-Amino-2-chloro-4-methylpyridine: Synthesis, Characterization, and Applications
Introduction: A Pivotal Intermediate in Modern Medicinal Chemistry
In the landscape of pharmaceutical development, the strategic synthesis of heterocyclic compounds is paramount. Among these, pyridine derivatives hold a place of distinction due to their prevalence in a vast array of bioactive molecules. This guide focuses on a particularly significant building block: 3-Amino-2-chloro-4-methylpyridine. This compound, a substituted pyridine, is a critical intermediate, most notably in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine, a cornerstone in the treatment of HIV-1.[1][2] Its unique arrangement of amino, chloro, and methyl functional groups on the pyridine scaffold imparts a versatile reactivity profile, making it a subject of considerable interest for researchers, scientists, and professionals in drug development.[3] This document provides a comprehensive technical overview of its synthesis, physicochemical properties, analytical characterization, and applications, grounded in established scientific principles and methodologies.
Chemical Identity and Physicochemical Properties
A clear and unambiguous identification of a chemical entity is the foundation of all scientific work. This section clarifies the nomenclature and key physical and chemical properties of the title compound.
Nomenclature and CAS Number
The compound is most commonly known in the scientific literature and commercial catalogs as 3-Amino-2-chloro-4-methylpyridine .[4] However, it is also referred to by its IUPAC name, 2-chloro-4-methylpyridin-3-amine , and other synonyms such as 2-Chloro-3-amino-4-picoline and 3-Amino-2-chloro-4-picoline .[5]
It is crucial to note that while the CAS number 133627-45-9 is predominantly associated with this compound in major chemical databases and publications,[1][4][5] another CAS number, 97944-40-6 , is sometimes used by chemical suppliers for a compound named "4-Amino-3-chloro-2-methylpyridine".[6][7] Structural analysis confirms that these names refer to positional isomers. This guide will exclusively focus on the compound with CAS number 133627-45-9 .
Physicochemical Data
A summary of the key physicochemical properties of 3-Amino-2-chloro-4-methylpyridine is presented in the table below. This data is essential for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 133627-45-9 | [1][4][5] |
| Molecular Formula | C₆H₇ClN₂ | [4] |
| Molecular Weight | 142.59 g/mol | [4] |
| Appearance | Off-white to white or brown crystalline powder | [5] |
| Melting Point | 61-71 °C | [5] |
| Boiling Point | 283.3 °C at 760 mmHg | [1][5] |
| Density | 1.26 g/cm³ | [5] |
| Solubility | Soluble in organic solvents like methanol. | [8] |
Synthetic Methodologies: A Strategic Approach to a Key Intermediate
The synthesis of 3-Amino-2-chloro-4-methylpyridine has been the subject of extensive research, driven by its industrial importance. Several synthetic routes have been developed, each with its own advantages and challenges. The choice of a particular method often depends on factors such as scalability, cost of starting materials, and safety considerations.
Route 1: From Malononitrile and Acetone
One of the prominent industrial syntheses commences with readily available and inexpensive starting materials: malononitrile and acetone.[9][10] This multi-step process is a testament to the strategic construction of the pyridine ring.
Workflow for the Synthesis of 3-Amino-2-chloro-4-methylpyridine from Malononitrile and Acetone
Caption: Synthetic workflow from malononitrile and acetone.
Experimental Protocol: A Step-by-Step Overview
-
Knoevenagel Condensation: Malononitrile is reacted with acetone in the presence of a base to yield isopropylidenemalononitrile.
-
Condensation with Triethyl Orthoformate: The product from the first step is condensed with triethyl orthoformate in acetic anhydride.
-
Ring Closure: The resulting mixture is treated with anhydrous ammonia in ethanol to form the pyridine ring, yielding 2-amino-4-methyl-pyridine-carbonitrile.
-
Diazotization and Hydrolysis: The amino group is converted to a hydroxyl group via a diazonium salt intermediate using sodium nitrite, followed by hydrolysis.
-
Chlorination: The hydroxyl group is replaced with a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃).[9]
-
Hydrolysis of Nitrile: The nitrile group is hydrolyzed to a carboxamide group using concentrated sulfuric acid.
-
Hofmann Rearrangement: The final step involves the Hofmann rearrangement of the carboxamide using sodium hypobromite (generated in situ from bromine and sodium hydroxide) to yield the desired 3-Amino-2-chloro-4-methylpyridine.[9][10]
Causality Behind Experimental Choices:
-
The use of malononitrile and acetone provides an efficient entry into a highly functionalized acyclic precursor.
-
The multi-step sequence is designed to regioselectively introduce the required substituents around the pyridine ring.
-
The Hofmann rearrangement is a classic and effective method for the conversion of a primary amide to a primary amine with one fewer carbon atom.
Route 2: Nitration of Picoline Derivatives
An alternative, though sometimes less favored for large-scale production, involves the nitration of readily available picoline derivatives.[2][9]
Workflow for the Synthesis of 3-Amino-2-chloro-4-methylpyridine via Nitration
Caption: Synthetic workflow via nitration of picoline derivatives.
Challenges and Considerations:
A significant drawback of this method is the lack of regioselectivity during the nitration step, which often leads to a mixture of 3-nitro and 5-nitro isomers.[2][9] This necessitates a challenging separation process. Furthermore, nitration reactions on an industrial scale can pose thermal hazards.[2]
Core Application: A Key Building Block for Nevirapine
The primary driver for the extensive research into the synthesis of 3-Amino-2-chloro-4-methylpyridine is its role as a key precursor to Nevirapine, an anti-HIV drug.[1][2]
The Role of 3-Amino-2-chloro-4-methylpyridine in Nevirapine Synthesis
Caption: Role in Nevirapine synthesis.
In the synthesis of Nevirapine, 3-Amino-2-chloro-4-methylpyridine (often abbreviated as CAPIC) is coupled with another substituted pyridine derivative.[11] The resulting intermediate then undergoes an intramolecular cyclization to form the characteristic tricyclic core of Nevirapine. The chlorine atom at the 2-position of CAPIC is crucial for the initial coupling reaction, while the amino group at the 3-position is involved in the subsequent ring closure.
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical testing is essential to confirm the identity and purity of 3-Amino-2-chloro-4-methylpyridine, particularly for its use in pharmaceutical synthesis.
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the pyridine ring, the methyl protons, and the amine protons. The ¹³C NMR would show distinct signals for each of the six carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present. Characteristic absorption bands would be observed for the N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching of the pyridine ring.[12]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Chromatographic Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of 3-Amino-2-chloro-4-methylpyridine and for identifying and quantifying any impurities.
-
Gas Chromatography (GC): GC can also be employed for purity analysis, particularly for assessing volatile impurities.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling 3-Amino-2-chloro-4-methylpyridine.
GHS Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[12]
-
Skin Irritation (Category 2): Causes skin irritation.[12]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[12]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[12]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. In case of dust formation, use a respirator.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, seek immediate medical attention. In case of skin contact, wash off with soap and plenty of water.[13]
Conclusion
3-Amino-2-chloro-4-methylpyridine is a molecule of significant industrial and academic importance. Its role as a key intermediate in the synthesis of Nevirapine underscores its value in medicinal chemistry. A thorough understanding of its synthesis, properties, and handling is crucial for scientists and researchers working in this field. The synthetic routes described herein, particularly the one starting from malononitrile and acetone, highlight the elegance of organic synthesis in constructing complex molecules from simple precursors. As the demand for effective pharmaceuticals continues to grow, the importance of such versatile building blocks will only increase.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 2). Harnessing Pyridine Derivatives: A Deep Dive into 3-Amino-2-chloro-4-methylpyridine. Retrieved January 12, 2026, from [Link]
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Novasyn Organics. (n.d.). 4-amino-3-chloro-2-methylpyridine (cas 97944-40-6). Retrieved January 12, 2026, from [Link]
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MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. Retrieved January 12, 2026, from [Link]
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